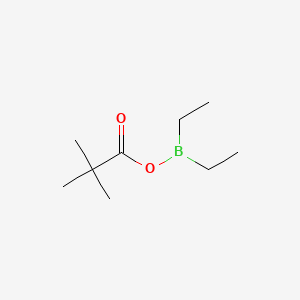
Aluminum titanium oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum titanium oxide, also known as aluminum titanate, is a compound composed of aluminum, titanium, and oxygen. It is known for its unique properties, including high thermal stability, low thermal expansion, and excellent resistance to thermal shock. These characteristics make it valuable in various industrial applications, particularly in environments where materials are subjected to extreme temperatures.
准备方法
Synthetic Routes and Reaction Conditions
Aluminum titanium oxide can be synthesized through several methods. One common approach is the solid-state reaction method, where aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂) powders are mixed and heated at high temperatures (around 1400°C) to form this compound . Another method involves the sol-gel process, where aluminum and titanium alkoxides are hydrolyzed and then calcined to produce the oxide .
Industrial Production Methods
In industrial settings, this compound is often produced using the combustion synthesis method. This involves the reaction of aluminum and titanium powders in an oxygen-rich environment, resulting in the formation of this compound. This method is advantageous due to its simplicity and the high purity of the resulting product .
化学反应分析
Types of Reactions
Aluminum titanium oxide undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at high temperatures to form aluminum oxide and titanium dioxide.
Reduction: Under reducing conditions, it can be reduced to its constituent metals.
Substitution: It can undergo substitution reactions where other metal ions replace aluminum or titanium in the lattice.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and various metal salts for substitution reactions. The conditions typically involve high temperatures and controlled atmospheres to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include aluminum oxide, titanium dioxide, and various substituted oxides depending on the reagents used .
科学研究应用
Aluminum titanium oxide has a wide range of scientific research applications:
作用机制
The mechanism by which aluminum titanium oxide exerts its effects is primarily through its structural properties. Its high thermal stability and low thermal expansion are due to the strong bonding between aluminum, titanium, and oxygen atoms. These bonds create a rigid lattice structure that resists deformation under thermal stress . Additionally, its biocompatibility is attributed to its inert nature, which prevents adverse reactions with biological tissues .
相似化合物的比较
Similar Compounds
Aluminum oxide (Al₂O₃): Known for its hardness and thermal stability, but with higher thermal expansion compared to aluminum titanium oxide.
Titanium dioxide (TiO₂): Widely used as a pigment and photocatalyst, but lacks the low thermal expansion properties of this compound.
Zirconium oxide (ZrO₂): Exhibits high thermal stability and low thermal expansion, similar to this compound, but is more expensive.
Uniqueness
This compound stands out due to its combination of low thermal expansion, high thermal stability, and excellent resistance to thermal shock. These properties make it particularly valuable in applications where materials are exposed to rapid temperature changes .
属性
分子式 |
Al2O5Ti |
|---|---|
分子量 |
181.83 g/mol |
IUPAC 名称 |
oxo-bis(oxoalumanyloxy)titanium |
InChI |
InChI=1S/2Al.5O.Ti |
InChI 键 |
CNRZQDQNVUKEJG-UHFFFAOYSA-N |
规范 SMILES |
O=[Al]O[Ti](=O)O[Al]=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)




![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)


